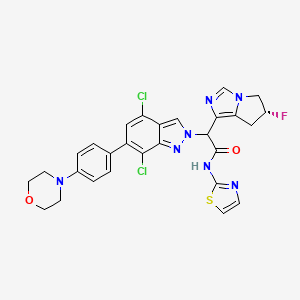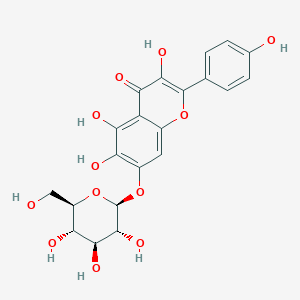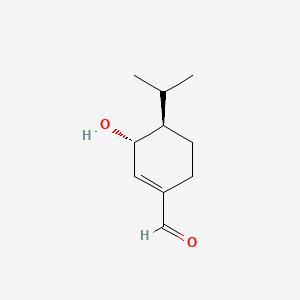
(3R,4R)-3-Hydroxy-4-isopropylcyclohex-1-ene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Eucamalol can be synthesized through the extraction of essential oils from the leaves of Eucalyptus camaldulensis. The extraction methods include steam distillation, hydro-distillation, and solvent extraction . The essential oil is then subjected to gas chromatography-mass spectrometry to isolate and identify Eucamalol .
Industrial Production Methods: Industrial production of Eucamalol involves large-scale extraction of essential oils from Eucalyptus leaves, followed by purification processes to isolate the compound. The use of supercritical fluid extraction has also been explored for its efficiency and environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions: Eucamalol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize Eucamalol.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce Eucamalol.
Substitution: Halogenation reactions using reagents like chlorine or bromine can substitute hydrogen atoms in Eucamalol.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of Eucamalol, which have distinct biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Eucamalol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antimicrobial and insect repellent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of natural insect repellents and antimicrobial agents
Wirkmechanismus
Eucamalol exerts its effects primarily through its interaction with biological membranes and enzymes. It disrupts the cell membranes of microorganisms, leading to cell lysis and death. Additionally, Eucamalol inhibits the activity of certain enzymes involved in the metabolic pathways of insects, making it an effective repellent .
Vergleich Mit ähnlichen Verbindungen
Eucalyptol (1,8-Cineole): Another major component of Eucalyptus oil with similar antimicrobial and insect repellent properties.
Citronellal: Known for its strong insect repellent activity.
Limonene: Exhibits antimicrobial and insecticidal properties.
Uniqueness of Eucamalol: Eucamalol is unique due to its specific molecular structure, which provides a distinct mode of action compared to other similar compounds. Its combination of antimicrobial and insect repellent properties makes it a valuable compound for various applications .
Eucamalol continues to be a subject of extensive research due to its potential applications in multiple fields. Its natural origin and diverse biological activities make it a promising compound for future developments in medicine, industry, and environmental science.
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(3R,4R)-3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h5-7,9-10,12H,3-4H2,1-2H3/t9-,10+/m1/s1 |
InChI-Schlüssel |
ZPACRXLIAKZISA-ZJUUUORDSA-N |
Isomerische SMILES |
CC(C)[C@H]1CCC(=C[C@@H]1O)C=O |
Kanonische SMILES |
CC(C)C1CCC(=CC1O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



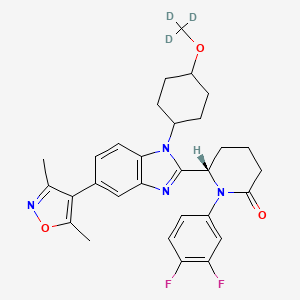

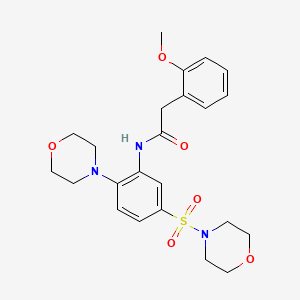
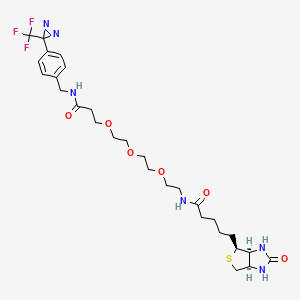

![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)


